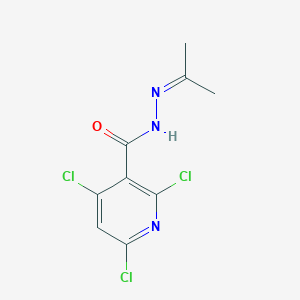
2,4,6-trichloro-N'-(propan-2-ylidene)pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trichloro-N’-(propan-2-ylidene)pyridine-3-carbohydrazide: is a chemical compound with the following properties:
Chemical Formula: CHNOS
Molecular Weight: 226.3 g/mol
Melting Point: 159-160 °C
Boiling Point: 350.1 °C (predicted)
Density: 1.17 g/cm (predicted)
Refractive Index: 1.551
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the reaction of 2,4,6-trichloropyridine with propan-2-ylidene hydrazinecarboximidamide. The exact conditions and reagents used in this process would need to be further investigated.
Industrial Production: Industrial-scale production methods for this compound are not widely documented. research in this area may reveal specific processes employed by manufacturers.
Chemical Reactions Analysis
Reactivity: 2,4,6-trichloro-N’-(propan-2-ylidene)pyridine-3-carbohydrazide can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions.
Reduction: Reacts with reducing agents.
Substitution: May undergo substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles or electrophiles.
Major Products: The major products formed during these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Potential pharmaceutical applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The precise mechanism by which 2,4,6-trichloro-N’-(propan-2-ylidene)pyridine-3-carbohydrazide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylpalladium dichloride . These comparisons can highlight the uniqueness of our compound.
Properties
Molecular Formula |
C9H8Cl3N3O |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2,4,6-trichloro-N-(propan-2-ylideneamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H8Cl3N3O/c1-4(2)14-15-9(16)7-5(10)3-6(11)13-8(7)12/h3H,1-2H3,(H,15,16) |
InChI Key |
IJUVOZZWCGJLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=C(N=C(C=C1Cl)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















